

# Reproducibility of Published Findings on ETH-LAD: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ETH-LAD

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An Examination of the In Vitro and In Vivo Pharmacological Data for the Lysergamide Psychedelic

**ETH-LAD** (N-ethyl-N-lysergic acid diethylamide) is a potent semi-synthetic lysergamide and an analog of LSD. Since its synthesis and initial characterization, a limited number of studies have explored its pharmacological profile. This guide provides a comprehensive comparison of the available quantitative data on **ETH-LAD**, focusing on the reproducibility of published findings. It is intended for researchers, scientists, and drug development professionals.

## In Vitro Receptor Binding Affinity

The primary, publicly available in vitro data on **ETH-LAD**'s receptor binding affinity comes from a 2017 study by Brandt et al.[1] To date, there is a lack of independent, peer-reviewed publications reporting the in vitro receptor binding profile of **ETH-LAD**, which limits a direct assessment of the reproducibility of these specific findings. The data from the 2017 study is summarized below.

Compound	5-HT <sub>2a</sub> Ki (nM)	Dopamine D <sub>1</sub> Ki (nM)	Dopamine D <sub>2</sub> Ki (nM)
ETH-LAD	5.1	22.1	4.4

Data from Brandt SD, et al. (2017). Drug Testing and Analysis.[1]

## In Vivo Potency: A Comparison with LSD

The earliest and most frequently cited in vivo characterization of **ETH-LAD** was conducted by Hoffman and Nichols in 1985.<sup>[2][3]</sup> Their research utilized a two-lever drug discrimination assay in rats, a standard preclinical model for assessing the subjective effects of psychoactive compounds. In this model, animals are trained to recognize the effects of a specific drug (in this case, LSD) and press a corresponding lever to receive a reward. The potency of a novel compound is determined by its ability to substitute for the training drug.

The findings from this study demonstrated that **ETH-LAD** was more potent than LSD in producing LSD-like discriminative stimulus effects in rats.

Compound	ED <sub>50</sub> (nmol/kg)	Potency Relative to LSD
LSD	46	1x
ETH-LAD	13	~3.5x more potent

Data from Hoffman AJ & Nichols DE. (1985). Journal of Medicinal Chemistry.<sup>[2]</sup>

The findings from Hoffman and Nichols (1985) suggest a significantly higher in vivo potency for **ETH-LAD** compared to LSD. While the in vitro binding data from Brandt et al. (2017) does not allow for a direct potency comparison in the same manner, the high affinity of **ETH-LAD** for the 5-HT<sub>2a</sub> receptor is consistent with its potent in vivo effects. The lack of more recent, independent in vivo studies using the same drug discrimination paradigm makes a direct assessment of the reproducibility of these 1985 findings challenging.

## Experimental Protocols

### In Vitro Radioligand Binding Assay (as per Brandt et al., 2017)

The receptor binding affinities reported by Brandt and colleagues were determined using standard radioligand binding assays.<sup>[1]</sup>

- Target Receptors: 5-HT<sub>2a</sub>, Dopamine D<sub>1</sub>, and Dopamine D<sub>2</sub> receptors.

- Radioligands:
  - 5-HT<sub>2a</sub>: [<sup>3</sup>H]ketanserin
  - Dopamine D<sub>1</sub>: [<sup>3</sup>H]SCH-23390
  - Dopamine D<sub>2</sub>: [<sup>3</sup>H]spiperone
- Methodology: Competitive binding assays were performed using cell membranes expressing the target receptors. Varying concentrations of **ETH-LAD** were used to compete with the respective radioligand. The inhibition constant (K<sub>i</sub>) was then calculated from the concentration of **ETH-LAD** required to displace 50% of the radioligand (IC<sub>50</sub>). While the full, detailed protocol including cell lines, membrane preparation specifics, and incubation conditions are not available in the publication's abstract, the use of these specific radioligands is standard in the field for characterizing receptor affinities.

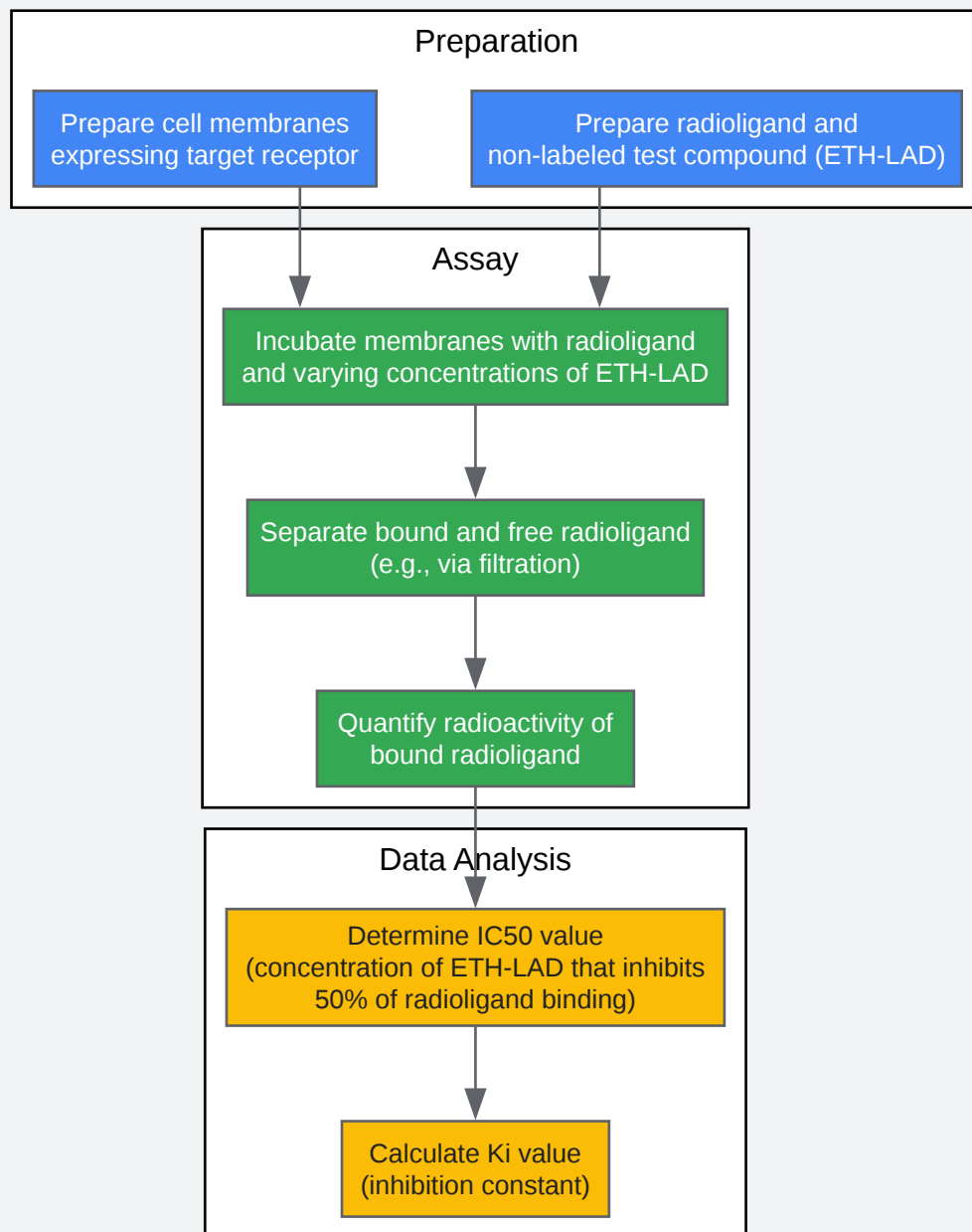
## In Vivo Drug Discrimination Assay (as per Hoffman & Nichols, 1985)

The in vivo potency of **ETH-LAD** was determined using a two-lever drug discrimination paradigm in rats.<sup>[2]</sup><sup>[4]</sup>

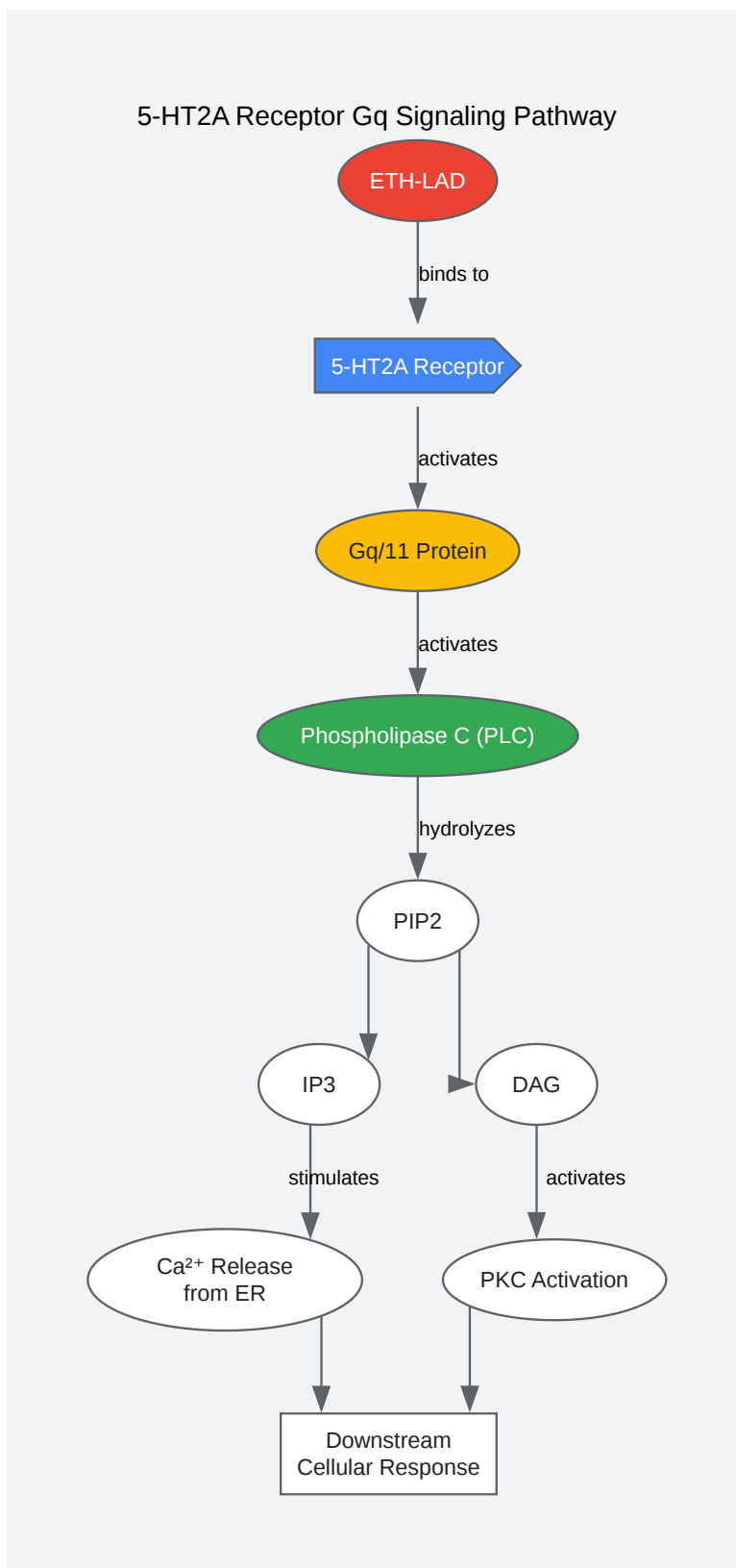
- Subjects: Male rats.
- Training: The animals were trained to discriminate between intraperitoneal injections of LSD tartrate (0.08 mg/kg) and saline.<sup>[2]</sup> Responding on the correct lever after an injection was reinforced with a food reward.
- Testing: Once the rats reliably discriminated between LSD and saline, substitution tests with various doses of **ETH-LAD** were conducted to determine the dose that would produce a similar subjective effect to the LSD training dose.
- Data Analysis: The effective dose 50 (ED<sub>50</sub>) was calculated, representing the dose at which the animals selected the LSD-appropriate lever 50% of the time.

## Visualizations

## Workflow for Radioligand Binding Assay

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Caption: Workflow for a typical radioligand binding assay.



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Caption: Simplified 5-HT2A receptor Gq signaling cascade.



be highly valuable to the scientific community. Therefore, while the existing data from these two key studies are consistent in suggesting that **ETH-LAD** is a potent serotonergic psychedelic, further independent research is required to robustly establish the reproducibility of these quantitative findings.

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- To cite this document: BenchChem. [Reproducibility of Published Findings on ETH-LAD: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588469#reproducibility-of-published-findings-on-eth-lad]

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